1,1''-Biferrocene, 2,2''-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2''S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’‘-Biferrocene, 2,2’‘-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2’'S)-(9CI) is a complex organometallic compound. It consists of two ferrocene units connected by a biferrocene bridge, with oxazolyl substituents. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’‘-Biferrocene, 2,2’‘-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2’'S)-(9CI) typically involves the following steps:
Formation of Biferrocene: The initial step involves the coupling of two ferrocene units to form biferrocene. This can be achieved through oxidative coupling reactions using reagents such as iron(III) chloride.
Introduction of Oxazolyl Groups: The oxazolyl groups are introduced through a series of substitution reactions. This involves the reaction of biferrocene with oxazolyl-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,1’‘-Biferrocene, 2,2’‘-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2’'S)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: Reduction reactions can convert the compound to its lower oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iron(III) chloride and other metal-based oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ferrocenium salts, while substitution reactions can introduce a variety of functional groups onto the oxazolyl moieties.
Scientific Research Applications
1,1’‘-Biferrocene, 2,2’‘-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2’'S)-(9CI) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique electronic properties make it a valuable component in the design of new catalysts.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, including conductive polymers and molecular electronics.
Mechanism of Action
The mechanism by which 1,1’‘-Biferrocene, 2,2’‘-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2’'S)-(9CI) exerts its effects involves its ability to undergo redox reactions. The compound can donate and accept electrons, making it a versatile redox agent. Its molecular targets and pathways include:
Electron Transfer: Facilitates electron transfer in redox reactions.
Coordination Chemistry: Acts as a ligand, forming complexes with various metal ions.
Comparison with Similar Compounds
Similar Compounds
1,1’'-Biferrocene: Lacks the oxazolyl substituents, making it less versatile in terms of functionalization.
2,2’‘-Bis(diphenylphosphino)-1,1’'-biferrocene: Contains diphenylphosphino groups instead of oxazolyl groups, leading to different electronic properties and applications.
Uniqueness
1,1’‘-Biferrocene, 2,2’‘-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2’'S)-(9CI) is unique due to the presence of oxazolyl groups, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C32H36Fe2N2O2 |
---|---|
Molecular Weight |
592.3 g/mol |
InChI |
InChI=1S/C22H26N2O2.2C5H5.2Fe/c1-13(2)19-11-25-21(23-19)17-9-5-7-15(17)16-8-6-10-18(16)22-24-20(12-26-22)14(3)4;2*1-2-4-5-3-1;;/h5-10,13-14,19-20H,11-12H2,1-4H3;2*1-5H;;/t19-,20-;;;;/m1..../s1 |
InChI Key |
GXRPKVWZOYUEKN-XQHCZWOQSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC2=C3C=CC=C3C4=N[C@H](CO4)C(C)C.C1=C[CH]C=C1.C1=C[CH]C=C1.[Fe].[Fe] |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC2=C3C=CC=C3C4=NC(CO4)C(C)C.C1=C[CH]C=C1.C1=C[CH]C=C1.[Fe].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.